![molecular formula C18H17FN2O3S2 B2944676 N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941878-66-6](/img/structure/B2944676.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is a system with a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain sulfur and nitrogen in a five-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and solubility. For example, a related compound, 4-fluorobenzo[d]thiazole-2-thiol, has a density of 1.6±0.1 g/cm3, a boiling point of 293.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用
Antimicrobial and Anticancer Applications
Fluorobenzothiazoles, similar to N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, have been synthesized and evaluated for their antimicrobial activity. For instance, some novel compounds within this category demonstrated significant anti-microbial activities against various strains, suggesting their potential as antimicrobial agents (Jagtap et al., 2010).
Another study on substituted 2-aminobenzothiazoles derivatives, related to the chemical class of this compound, showed promising antimicrobial activity, especially against Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's relevance in addressing antimicrobial resistance, a significant global health concern (Anuse et al., 2019).
Fluorinated benzothiazoles have also been explored for their anticancer properties. In a study, fluorinated 2-(4-aminophenyl)benzothiazoles exhibited potent cytotoxicity in vitro against human breast cancer cell lines, suggesting their potential in cancer therapy (Hutchinson et al., 2001).
Synthesis and Chemical Properties
- The synthesis of fluorobenzothiazoles, including methods for regio-selective fluorination, is of significant interest due to the pharmacological relevance of these compounds. An efficient protocol for direct ortho-fluorination of 2-arylbenzo[d]thiazoles has been developed, showcasing the chemical versatility and potential application in the synthesis of pharmaceuticals (Ding et al., 2014).
作用機序
Target of Action
N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide, is a complex compound that has been synthesized and studied for its potential biological activities Compounds with similar structures have shown interactions with various enzymes and receptors, contributing to their antibacterial and anti-inflammatory activities.
Mode of Action
It has been suggested that the compound may interact with its targets, leading to changes in cellular processes . For instance, some compounds with a similar structure have shown to inhibit the synthesis of certain proteins or enzymes, disrupting the normal functioning of the cell .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. For instance, if the compound targets bacterial enzymes, it could disrupt the normal metabolic processes of the bacteria, leading to their death . Similarly, if the compound targets inflammatory pathways in human cells, it could reduce inflammation and alleviate symptoms of inflammatory diseases .
Pharmacokinetics
The presence of the fluorobenzo[d]thiazol and tosyl groups may influence its metabolism and excretion .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. If the compound acts as an antibacterial agent, it could lead to the death of bacterial cells . If it acts as an anti-inflammatory agent, it could reduce inflammation and alleviate symptoms of inflammatory diseases .
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs could influence the compound’s action through drug-drug interactions .
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-12-7-9-13(10-8-12)26(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)25-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSWMZSSLVJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
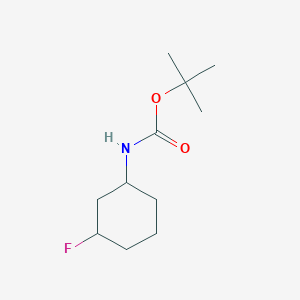

![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)
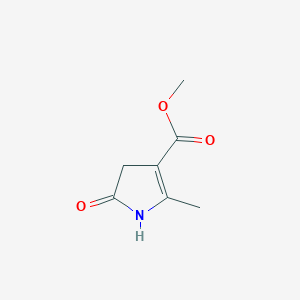
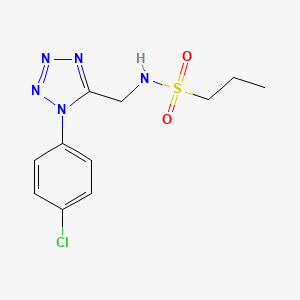
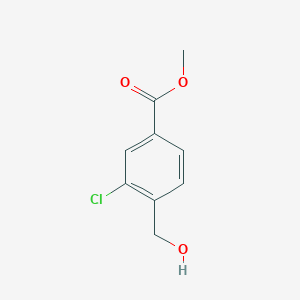
![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)
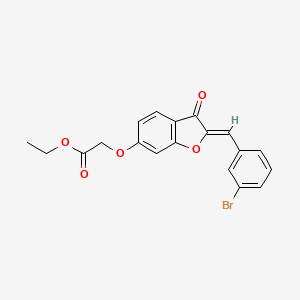
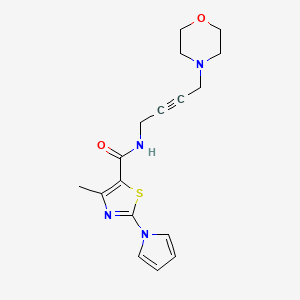
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)
![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)
